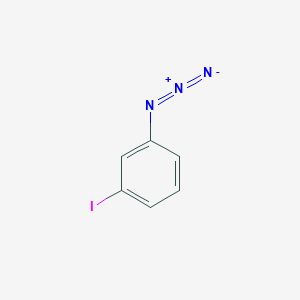

1-(2-methoxyethyl)-1H-indol-5-amine

Übersicht

Beschreibung

Molecular Structure Analysis

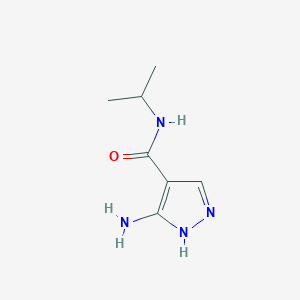

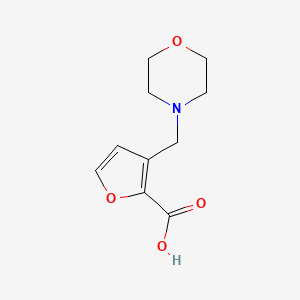

The molecular structure of this compound would be characterized by the presence of the indole ring, along with the amine and 2-methoxyethyl groups attached at specific positions. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, mass spectrometry, or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and ether groups, both of which are functional groups that can participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and ether groups could impact its solubility in different solvents .Wissenschaftliche Forschungsanwendungen

-

Poly (2-methoxyethyl acrylate) in Tissue Regeneration and Wound Healing

- Field : Biomedical Engineering

- Application : This polymer is used as a coating material for implanted biomaterials to regulate adhesion and subsequent behavior of fibroblast cells, which is important for successful tissue regeneration and wound healing .

- Methods : The researchers synthesized poly(ω-methoxyalkyl acrylate)s with a carbon chain length of x = 2–6, to investigate the regulation of fibroblast cell behavior including adhesion, proliferation, migration, differentiation and collagen production .

- Results : They found that PMC2A suppressed the cell spreading, protein adsorption, formation of focal adhesion, and differentiation of normal human dermal fibroblasts, while PMC4A surfaces enhanced them compared to other PMC x As .

-

Poly (2-methoxyethyl acrylate) in Artificial Small-Diameter Blood Vessels

- Field : Biomedical Engineering

- Application : This polymer is a potential candidate for the construction of artificial small-diameter blood vessels .

- Methods : The researchers extensively investigated HUVEC–polymer and platelet–polymer interaction behavior by measuring the adhesion strength using single-cell force spectroscopy .

- Results : They found that endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers .

-

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide in Organic Synthesis

- Field : Organic Chemistry

- Application : This compound is used for synthesis in organic chemistry .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes or results obtained from the use of this compound in organic synthesis are not specified in the source .

-

Poly(2-methoxyethyl acrylate) in Denture Base Resin

- Field : Dental Materials Science

- Application : This polymer is used to enhance the aging resistance and anti-fouling behavior of denture base resin .

- Methods : The researchers prepared acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations, and evaluated the mechanical properties, surface gloss, direct transmittance, and cytotoxicity .

- Results : Resins with low-MW PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed .

-

2’-O-methoxyethyl (2’-MOE) in Antisense Techniques

- Field : Molecular Biology

- Application : This modification is used in second generation antisense techniques to address cytotoxic issues .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes or results obtained from the use of this modification in antisense techniques are not specified in the source .

- 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide in Organic Synthesis

- Field : Organic Chemistry

- Application : This compound is used for synthesis in organic chemistry .

- Methods : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes or results obtained from the use of this compound in organic synthesis are not specified in the source .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-methoxyethyl)indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-14-7-6-13-5-4-9-8-10(12)2-3-11(9)13/h2-5,8H,6-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKNJNODTDYLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-1H-indol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)

![3-[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]propan-1-ol](/img/structure/B1523078.png)

![tert-butyl N-[1-(piperidin-2-yl)ethyl]carbamate](/img/structure/B1523079.png)

![1-[5-(2-Iodophenyl)thiophen-2-yl]-2-methylpropan-1-one](/img/structure/B1523091.png)

![5-amino-N-[(4-methylphenyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B1523096.png)